molecular formula C14H17N3O5 B11022048 Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate

Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate

Cat. No.: B11022048
M. Wt: 307.30 g/mol
InChI Key: MRVIEOXGUNFGTF-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of the nitrophenyl group and the piperazine ring in its structure makes it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate typically involves the reaction of ethyl piperazine with 4-chloro nitrobenzene in the presence of anhydrous potassium carbonate and methanol as a solvent. This forms 1-ethyl-4-piperazine, which is then treated with iron dust in the presence of hydrochloric acid and neutralized with sodium carbonate to form the 4-aniline derivative. This intermediate is then reacted with n-chloro acetyl aryl amine in the presence of anhydrous potassium carbonate to form the final product .

Chemical Reactions Analysis

Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron dust and hydrochloric acid.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include iron dust, hydrochloric acid, and anhydrous potassium carbonate.

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate can be compared with other piperazine derivatives such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its diverse range of applications.

Properties

Molecular Formula

C14H17N3O5

Molecular Weight

307.30 g/mol

IUPAC Name

ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate

InChI

InChI=1S/C14H17N3O5/c1-2-22-14(19)13(18)16-9-7-15(8-10-16)11-3-5-12(6-4-11)17(20)21/h3-6H,2,7-10H2,1H3

InChI Key

MRVIEOXGUNFGTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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